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Compound of Interest

Compound Name: 2-chloro-N-methyl-5-nitroaniline

CAS No.: 101513-60-4

Cat. No.: B3045026 Get Quote

Executive Summary & Chemical Profile[1]
2-Chloro-N-methyl-5-nitroaniline is a functionalized aromatic amine used primarily as an

intermediate in the synthesis of azo dyes and potentially as a scaffold in medicinal chemistry

(e.g., benzimidazole derivatives). Its solubility behavior is governed by the interplay between

the lipophilic chloronitrobenzene core and the polar, hydrogen-bonding N-methylamine moiety.

While extensive thermodynamic data exists for the primary amine analog (2-chloro-5-

nitroaniline, CAS 6283-25-6), the N-methylated derivative exhibits distinct phase behavior due

to the loss of one hydrogen bond donor and increased lipophilicity. This guide provides a

solubility landscape derived from structural property relationships (SPR) and outlines the

definitive protocol for precise determination.
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Property Data / Estimate Significance

CAS Number 101513-60-4 Unique Identifier

Molecular Formula C₇H₇ClN₂O₂ MW: 186.60 g/mol

Melting Point ~110 °C (Experimental)

Lower than parent (118–121

°C); suggests lower lattice

energy and potentially higher

solubility in organic solvents.

LogP (Est.) ~2.3 – 2.5
Increased lipophilicity vs.

parent (LogP ~2.0).

H-Bond Donors 1 (Secondary Amine)

Reduced H-bonding capacity

compared to primary amine (2

donors).

Solubility Landscape & Solvent Selection[2]
The solubility of 2-chloro-N-methyl-5-nitroaniline follows a "Like-Dissolves-Like" distribution

shifted towards polar aprotic and moderately polar solvents. The following hierarchy is

established based on thermodynamic modeling of the homologous 2-chloro-5-nitroaniline

system [1].

Solvent Efficiency Hierarchy
The N-methylation typically enhances solubility in aprotic solvents while slightly reducing the

temperature dependence in protic solvents.
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Solvent Class
Representative
Solvents

Solubility
Prediction

Mechanism

Super-Solvents NMP, DMF, DMSO
Very High (> 20

mol%)

Strong dipole-dipole

interactions; solvent

acts as H-bond

acceptor for the single

N-H.

Good Solvents
Acetone, Ethyl

Acetate, THF
High

Effective solvation of

the nitro group and

aromatic core;

moderate H-bonding.

Moderate Solvents
Ethanol, Methanol,

Isopropanol
Moderate

Competes with crystal

lattice H-bonds.

Solubility increases

significantly with

Temperature (

).[1]

Poor Solvents Toluene, Chloroform Low to Moderate

Driven primarily by

van der Waals forces;

useful for anti-solvent

crystallization.

Anti-Solvents Water, Hexane Negligible

High interfacial

tension; hydrophobic

exclusion.

Quantitative Reference (Parent Analog Data)
Use these values as a baseline lower-limit for the N-methyl derivative in aprotic solvents.

Table 1: Mole Fraction Solubility (

) of Parent Analog (2-chloro-5-nitroaniline) at 298.15 K [1]
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Solvent
Mole Fraction (

)

Mass Solubility (
g/100g )

Trend for N-Methyl
Derivative

NMP 0.1852 ~35.0
Increase (Lower

Lattice Energy)

Acetone 0.1245 ~22.5 Increase

Ethyl Acetate 0.0582 ~11.2 Increase

Methanol 0.0154 ~2.8
Similar / Slight

Decrease

Ethanol 0.0128 ~2.4 Similar

Toluene 0.0085 ~1.6 Increase (Lipophilicity)

Water < 0.0001 < 0.02
Decrease (More

Hydrophobic)

Thermodynamic Modeling Strategy
To accurately predict solubility (

) at varying temperatures for process design, the Modified Apelblat Equation is the industry
standard for this class of nitroanilines.

The Apelblat Model
: Mole fraction solubility[1]

: Absolute temperature (Kelvin)

: Empirical parameters derived from experimental data.

Mechanistic Insight:

Parameter

and

reflect the non-ideal entropy of mixing.
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Parameter

is related to the enthalpy of solution. For 2-chloro-N-methyl-5-nitroaniline, the dissolution
is endothermic (

), meaning solubility will increase strictly with temperature.[1]

Experimental Protocol: Precise Solubility
Determination
Since specific batch-to-batch variations (polymorphism, purity) can alter solubility, you must

validate the solubility profile experimentally. Use the Isothermal Saturation Method coupled with

HPLC Analysis.

Workflow Diagram (DOT)
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Quality Control

Start: Raw Material
(2-chloro-N-methyl-5-nitroaniline)

Solvent Preparation
(Pure or Binary Mixture)

Slurry Generation
Excess Solid in Solvent

T = T_set (e.g., 298.15 K)

Agitation
(Magnetic Stirring, 24-48h)

Ensure Constant T

Phase Separation
(Stop Stirring, Settle 2h)

Supernatant Sampling
(Syringe Filter 0.45 µm)

Check Residual Solid
(XRD/DSC for Polymorphs)

Post-Exp Analysis

Dilution
(Dilute with Mobile Phase)

Quantification
(HPLC-UV or Gravimetric)

Data Processing
(Calculate Mole Fraction x)

Click to download full resolution via product page

Figure 1: Standardized workflow for determining solubility of nitroaniline derivatives.
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Detailed Step-by-Step Procedure
1. Preparation of Supersaturated Slurry:

Weigh approximately 2.0 g of 2-chloro-N-methyl-5-nitroaniline into a jacketed glass vessel

(50 mL).

Add 20 mL of the target solvent (e.g., Methanol, Ethyl Acetate).

Ensure excess solid is visible (suspension). If dissolved, add more solid.

2. Equilibration:

Connect the vessel to a thermostatic water bath controlled to

K.

Agitate using a magnetic stirrer at 400 rpm for 24 hours. (Note: Nitroanilines equilibrate

relatively quickly, but 24h ensures thermodynamic stability).

3. Sampling:

Stop agitation and allow the solid to settle for 2 hours at constant temperature.

Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw 2 mL of the

supernatant.

Filter immediately through a 0.45 µm PTFE filter into a tared volumetric flask.

4. Quantification (Gravimetric or HPLC):

Gravimetric (High Solubility): Evaporate solvent in a vacuum oven at 40 °C until constant

weight.

HPLC (Low Solubility/Precision): Dilute the filtrate with mobile phase (Acetonitrile:Water

60:40).

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
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Detector: UV-Vis at 254 nm (aromatic absorption) or 380 nm (nitroaniline color).

Flow Rate: 1.0 mL/min.

Application: Crystallization & Purification Strategy
The solubility differential between the N-methyl derivative and impurities (often the non-

methylated parent or isomers) drives the purification logic.

Cooling Crystallization
Solvent: Ethanol or Isopropanol.[1]

Logic: The solubility curve in alcohols is steep (high

value in Apelblat equation).

Process: Dissolve at reflux (~78 °C)

Cool to 5 °C.

Yield: High recovery expected due to moderate solubility at low T.

Anti-Solvent Crystallization
Primary Solvent: Acetone or DMF (High solubility).

Anti-Solvent: Water (Very low solubility).

Process: Dissolve crude material in Acetone. Slowly add Water.

Result: The hydrophobic N-methyl group drives rapid precipitation upon water addition.

Caution: Rapid addition may cause oiling out due to the low melting point (~110 °C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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